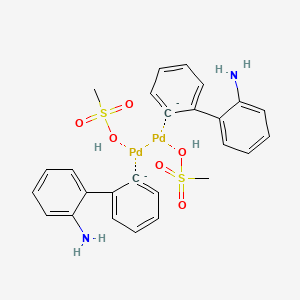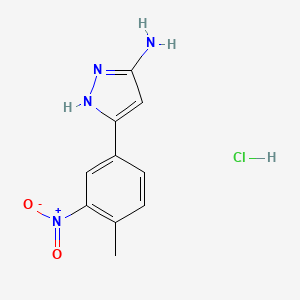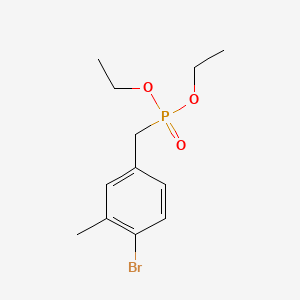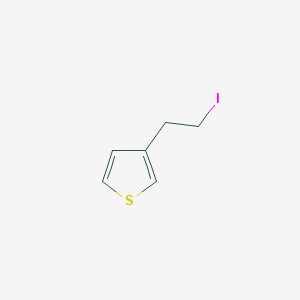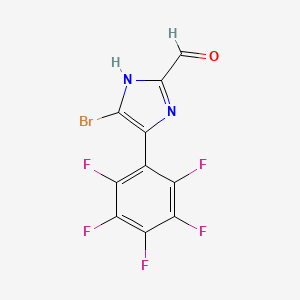![molecular formula C11H13NO2 B13701741 2-[4-(Azetidin-3-yl)phenyl]acetic acid](/img/structure/B13701741.png)
2-[4-(Azetidin-3-yl)phenyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Azetidin-3-yl)phenyl]acetic acid is a compound that features an azetidine ring attached to a phenylacetic acid moiety. Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its biological activity and potential therapeutic applications. The phenylacetic acid component is a common structural motif in various bioactive compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Azetidin-3-yl)phenyl]acetic acid typically involves the formation of the azetidine ring followed by its attachment to the phenylacetic acid moiety. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
化学反应分析
Types of Reactions
2-[4-(Azetidin-3-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the azetidine ring can yield saturated amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of azetidine.
Reduction: Saturated amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
科学研究应用
2-[4-(Azetidin-3-yl)phenyl]acetic acid has several applications in scientific research:
作用机制
The mechanism of action of 2-[4-(Azetidin-3-yl)phenyl]acetic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenylacetic acid moiety may enhance the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
Uniqueness
2-[4-(Azetidin-3-yl)phenyl]acetic acid is unique due to its combination of the azetidine ring and phenylacetic acid moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
2-[4-(azetidin-3-yl)phenyl]acetic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)5-8-1-3-9(4-2-8)10-6-12-7-10/h1-4,10,12H,5-7H2,(H,13,14) |
InChI 键 |
CJBRIRIAYXMFKI-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)C2=CC=C(C=C2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



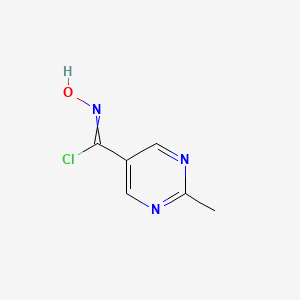
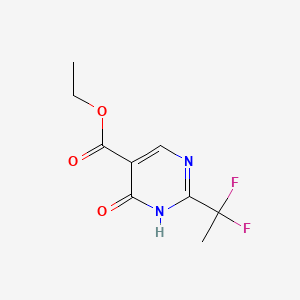
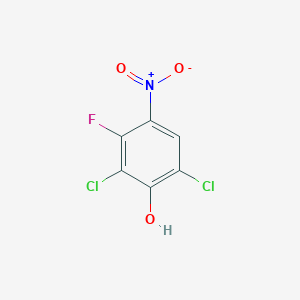
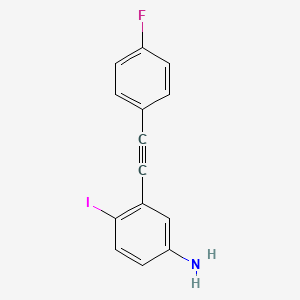

![3-(Dibenzo[b,d]furan-2-yl)azetidine](/img/structure/B13701695.png)
![1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene](/img/structure/B13701707.png)
